molecular formula C14H17ClFN3O B2605561 2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1208699-77-7

2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2605561
CAS No.: 1208699-77-7
M. Wt: 297.76
InChI Key: AGJZBADGWMBUMJ-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, amino, cyano, and acetamide functional groups, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Halogenation: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.

    Amidation: The nitrated and halogenated intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide: shares similarities with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chloro and fluoro substituents, in particular, contribute to its unique chemical behavior compared to other acetamide derivatives.

Properties

IUPAC Name

2-(4-chloro-2-fluoroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O/c1-9(2)14(3,8-17)19-13(20)7-18-12-5-4-10(15)6-11(12)16/h4-6,9,18H,7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJZBADGWMBUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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